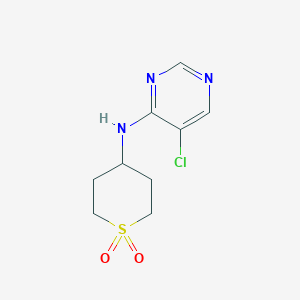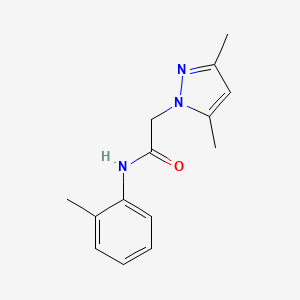![molecular formula C12H11NO3 B6632950 3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid](/img/structure/B6632950.png)
3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid, also known as OXA or OXPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Aplicaciones Científicas De Investigación
3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. It has also been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions. In agriculture, it has been studied for its potential use as a plant growth regulator and as a pesticide. In materials science, it has been investigated for its potential use in the synthesis of metal-organic frameworks and as a building block for the synthesis of new materials.
Mecanismo De Acción
The mechanism of action of 3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and physiological effects:
3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to exhibit antioxidant activity and to protect against oxidative stress. In animal studies, it has been shown to exhibit anti-inflammatory effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid in lab experiments is its relatively low cost and ease of synthesis. It is also stable under a range of conditions, making it suitable for use in a variety of experiments. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid. One area of interest is the development of new drug delivery systems using this compound. Another area of interest is the investigation of its potential use as a plant growth regulator and pesticide. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of 3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid involves the reaction between 2-(1,3-oxazol-4-yl)benzaldehyde and malonic acid in the presence of a catalyst such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation, resulting in the formation of 3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid.
Propiedades
IUPAC Name |
3-[2-(1,3-oxazol-4-yl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-12(15)6-5-9-3-1-2-4-10(9)11-7-16-8-13-11/h1-4,7-8H,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLPZHMQSSIXMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)C2=COC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-[(3-methylphenyl)methyl]aniline](/img/structure/B6632869.png)


![1-[(5-Fluoro-2-methylphenyl)methyl]-1,2,4-triazole](/img/structure/B6632900.png)
![1-[[(2-Methylquinolin-6-yl)methylamino]methyl]cyclobutan-1-ol](/img/structure/B6632906.png)

![1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B6632925.png)
![N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B6632927.png)


![[3-(5-Methyl-1,3-oxazol-4-yl)phenyl]methanol](/img/structure/B6632943.png)

![[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B6632979.png)
